![molecular formula C9H9N3O B11914354 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)
1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone is an organic compound that belongs to the class of pyrazolo[1,5-a]pyridines This compound is characterized by a pyrazolo[1,5-a]pyridine core structure with an amino group at the 5-position and an ethanone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone can be synthesized through a multi-step process involving the cycloaddition of N-aminopyridinium ylides and ynals. This reaction builds the pyrazolo[1,5-a]pyridine core while introducing the amino group at the 5-position . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridines.
Scientific Research Applications
1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone can be compared with other pyrazolo[1,5-a]pyridine derivatives:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent cytotoxic activities.
Pyrazolo[1,5-a]pyrimidine: Features an “amino–nitro–amino” arrangement similar to that of TATB.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(5-aminopyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)8-5-11-12-3-2-7(10)4-9(8)12/h2-5H,10H2,1H3 |
InChI Key |
DKNWPKSUGSZHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=C(C=CN2N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


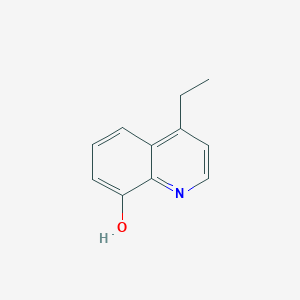


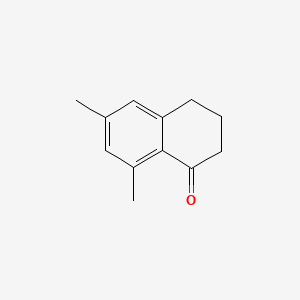
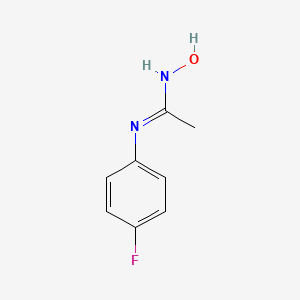

![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
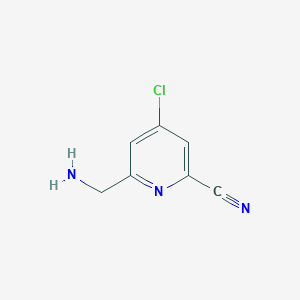
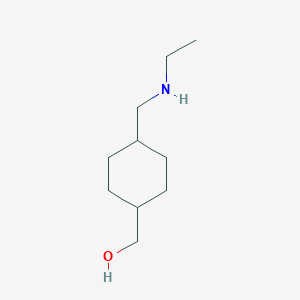
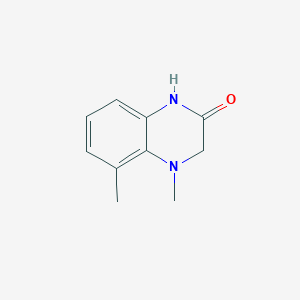
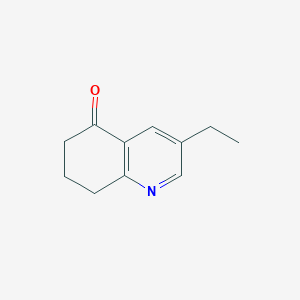

![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)

